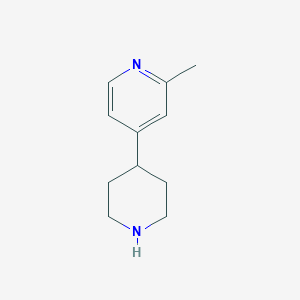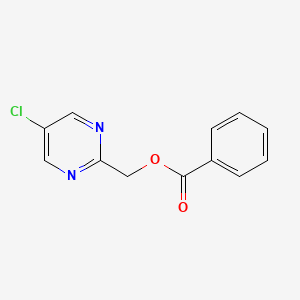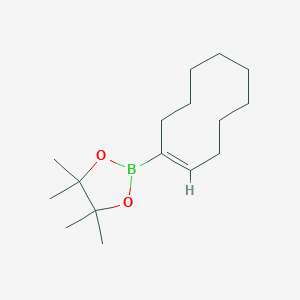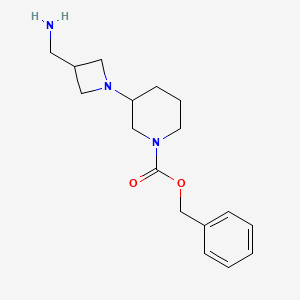
2-Methyl-4-(piperidin-4-yl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-4-(piperidin-4-yl)pyridine is a heterocyclic organic compound that features both a pyridine and a piperidine ring. The compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and its role as a building block for more complex molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(piperidin-4-yl)pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-methylpyridine with 4-piperidone under acidic conditions to form the desired product. The reaction is usually carried out in the presence of a strong acid like hydrochloric acid or sulfuric acid, which facilitates the cyclization process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium or platinum may be used to enhance the reaction efficiency. The use of automated systems allows for precise control over reaction conditions, leading to consistent product quality.
化学反応の分析
Types of Reactions
2-Methyl-4-(piperidin-4-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives can be formed using reagents like phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Phosphorus tribromide in an inert solvent like dichloromethane.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Reduced derivatives with hydrogenated pyridine or piperidine rings.
Substitution: Halogenated derivatives such as 2-Methyl-4-(piperidin-4-yl)-3-bromopyridine.
科学的研究の応用
2-Methyl-4-(piperidin-4-yl)pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of 2-Methyl-4-(piperidin-4-yl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the biological context. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity.
類似化合物との比較
Similar Compounds
2-Methyl-4-(piperidin-4-yl)-3-bromopyridine: A halogenated derivative with similar structural features.
4-(Piperidin-4-yl)pyridine: Lacks the methyl group at the 2-position, leading to different chemical properties.
2-Methyl-4-(piperidin-4-yl)-5-nitropyridine: Contains a nitro group, which significantly alters its reactivity and biological activity.
Uniqueness
2-Methyl-4-(piperidin-4-yl)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the methyl and piperidinyl groups enhances its potential as a versatile building block in synthetic chemistry and its utility in various research applications.
特性
分子式 |
C11H16N2 |
|---|---|
分子量 |
176.26 g/mol |
IUPAC名 |
2-methyl-4-piperidin-4-ylpyridine |
InChI |
InChI=1S/C11H16N2/c1-9-8-11(4-7-13-9)10-2-5-12-6-3-10/h4,7-8,10,12H,2-3,5-6H2,1H3 |
InChIキー |
KGPWZMMBYWVOHE-UHFFFAOYSA-N |
正規SMILES |
CC1=NC=CC(=C1)C2CCNCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 3-[(4-methyl-6-oxo-1,3,5-triazinan-2-yl)carbamoylsulfamoyl]thiophene-2-carboxylate](/img/structure/B12333480.png)

![[[(2R)-1-[6-(hydroxymethylamino)purin-9-yl]propan-2-yl]oxymethyl-(propan-2-yloxycarbonyloxymethoxy)phosphoryl]oxymethyl propan-2-yl carbonate](/img/structure/B12333504.png)



![(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-phosphonooxyphenyl)propanoic acid](/img/structure/B12333531.png)
![Tert-butyl 6-methoxy-4-oxospiro[chromane-2,4'-piperidine]-1'-carboxylate](/img/structure/B12333532.png)
![(2E)-4,4,4-trifluoro-3-oxo-2-{2-[3-(trifluoromethyl)phenyl]hydrazin-1-ylidene}butanoic acid](/img/structure/B12333547.png)
![(2Z)-2-({[4-fluoro-3-(trifluoromethyl)phenyl]amino}methylidene)-3-oxo-N-phenylbutanamide](/img/structure/B12333551.png)
![(5Z)-2-[(benzyloxy)amino]-5-{[2-(trifluoromethyl)phenyl]methylidene}-4,5-dihydro-1,3-thiazol-4-one](/img/structure/B12333559.png)

![(2E)-3-(4-bromophenyl)-3-oxo-2-{2-[4-(trifluoromethyl)phenyl]hydrazin-1-ylidene}propanal](/img/structure/B12333568.png)

